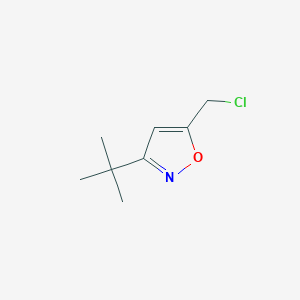
5-Chloro-4-fluoro-2-hydroxybenzaldehyde
描述
5-Chloro-4-fluoro-2-hydroxybenzaldehyde is an organic compound with the molecular formula C7H4ClFO2 . It is a type of aldehyde compound that is widely used in scientific research for its various applications. It is a colorless crystalline solid with a faint odor and is soluble in most organic solvents.
Synthesis Analysis
The synthesis of 5-Chloro-4-fluoro-2-hydroxybenzaldehyde involves the reaction of 4-Chloro-3-fluorophenol with methanesulfonic acid . The reaction mixture is poured into ice water and extracted with CH2C12. The combined extracts are then filtered through a silica plug, washed with additional CH2C12, and concentrated to give a crude yellow solid .Molecular Structure Analysis
The molecular structure of 5-Chloro-4-fluoro-2-hydroxybenzaldehyde consists of a benzene ring substituted with a chlorine atom, a fluorine atom, and a hydroxyl group . The InChI key for this compound is IDTOALDXDPGKRJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
5-Chloro-4-fluoro-2-hydroxybenzaldehyde has a molecular weight of 174.56 . It has a predicted boiling point of 245.1±35.0 °C and a predicted density of 1.508±0.06 g/cm3 . The compound has a pKa value of 6.75±0.23 (Predicted) .科学研究应用
Formation of Dysprosium Hydrogen-Bonded Organic Frameworks
5-Chloro-4-fluoro-2-hydroxybenzaldehyde: has been utilized in the synthesis of dysprosium hydrogen-bonded organic frameworks (Dy-HOFs). These frameworks exhibit high stability and acid stimulus–response luminescence properties. Notably, Dy-HOFs maintain stability across a wide pH range and demonstrate “turn-on” fluorescence in acidic conditions, which could be beneficial for developing acid-responsive materials .
Anti-Counterfeiting Measures
The solid-state fluorescence properties of Dy-HOFs, which include 5-Chloro-4-fluoro-2-hydroxybenzaldehyde , can be harnessed for anti-counterfeiting applications. The unique luminescence response under UV light after acid treatment offers a dual anti-counterfeiting feature, useful in security inks and papers .
Ion Sensing Capabilities
Dy-HOFs containing 5-Chloro-4-fluoro-2-hydroxybenzaldehyde have shown potential in ion sensing, specifically recognizing Pb(II) ions. This application is significant for environmental monitoring and detecting heavy metal contamination .
Single-Molecule Magnet Behavior
Research indicates that Dy-HOFs with 5-Chloro-4-fluoro-2-hydroxybenzaldehyde exhibit frequency-dependent behavior under zero field conditions. Some of these frameworks show single-molecule magnet behavior, which is of interest for quantum computing and information storage technologies .
Antioxidant and Antimicrobial Activities
Transition metal complexes derived from Schiff base ligands of 5-Chloro-4-fluoro-2-hydroxybenzaldehyde have been studied for their antioxidant and antimicrobial activities. These complexes show promise in pharmaceutical applications due to their ability to neutralize free radicals and inhibit microbial growth .
Molecular Docking Studies
The compound has been used in molecular docking studies to understand its interaction with biological targets. This is crucial for drug design and understanding the mechanism of action at the molecular level .
安全和危害
5-Chloro-4-fluoro-2-hydroxybenzaldehyde is classified as a GHS07 substance, indicating that it poses certain hazards. The hazard statements associated with this compound include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing mist or vapors, wearing protective equipment, and washing skin thoroughly after handling .
属性
IUPAC Name |
5-chloro-4-fluoro-2-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFO2/c8-5-1-4(3-10)7(11)2-6(5)9/h1-3,11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNSUKVJZMKQSNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)F)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-4-fluoro-2-hydroxybenzaldehyde | |
CAS RN |
264879-16-5 | |
| Record name | 5-chloro-4-fluoro-2-hydroxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-5-methylpyrimidine](/img/structure/B2948915.png)




![5-(3-Methylbutyl)-4-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B2948924.png)

![Methyl (1R,2S,3R,4S,5S,6R)-3-amino-5,6-dihydroxybicyclo[2.2.1]heptane-2-carboxylate;hydrochloride](/img/structure/B2948926.png)

![6-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2948932.png)

![3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)propanamide](/img/structure/B2948936.png)
